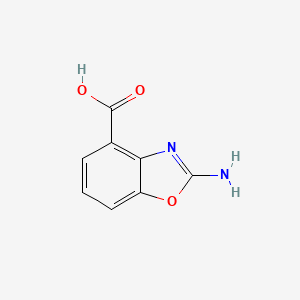

2-amino-1,3-benzoxazole-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1,3-benzoxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c9-8-10-6-4(7(11)12)2-1-3-5(6)13-8/h1-3H,(H2,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAINPTBCPNUNLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(=N2)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1784377-67-8 | |

| Record name | 2-amino-1,3-benzoxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Methodological Advancements for 2 Amino 1,3 Benzoxazole 4 Carboxylic Acid Analogs

Traditional Synthetic Approaches to Benzoxazole (B165842) Derivatives

Traditional methods for constructing the benzoxazole core have been foundational, primarily relying on the cyclization of 2-aminophenol (B121084) precursors with various carbonyl compounds. These approaches, while effective, often require harsh conditions.

One of the most conventional and widely utilized methods for synthesizing benzoxazoles is the direct condensation of 2-aminophenols with carboxylic acids or their more reactive derivatives, such as acyl chlorides and esters. researchgate.netresearchgate.net This reaction typically involves the formation of an O-acylated or N-acylated intermediate, followed by cyclization and dehydration to form the oxazole (B20620) ring. The process often necessitates high temperatures and the presence of a strong acid catalyst, like polyphosphoric acid (PPA), to drive the dehydration step. globalresearchonline.net For instance, the reaction of 2,4-diaminophenol (B1205310) with 4-methylsalicylic acid in PPA at 150°C yields the corresponding benzoxazole derivative. globalresearchonline.net

Alternative protocols have been developed to achieve this transformation under milder conditions. Lawesson's reagent has been employed as an efficient promoter for the solvent-free, microwave-assisted synthesis of 2-substituted benzoxazoles from carboxylic acids and 2-aminophenol, accommodating various aromatic, heteroaromatic, and aliphatic carboxylic acids with good yields. organic-chemistry.org Another approach utilizes a two-step, one-pot sequence where an initial aminocarbonylation of aryl bromides with 2-aminophenols is followed by an acid-mediated ring closure to generate the benzoxazole scaffold. organic-chemistry.org

| Precursors | Reagents/Catalysts | Conditions | Key Features | Reference |

|---|---|---|---|---|

| 2-Aminophenol, Carboxylic Acid | Polyphosphoric Acid (PPA) | High Temperature (e.g., 150°C) | Traditional strong acid catalysis. | globalresearchonline.net |

| 2-Aminophenol, Carboxylic Acid | Lawesson's Reagent | Microwave, Solvent-free | Efficient, good yields for diverse substrates. | organic-chemistry.org |

| 2-Aminophenol, Benzoyl Chloride | Hf-BTC (Brønsted and Lewis dual acidic catalyst) | 120°C, Microwave, Solvent-free | Eco-friendly, catalyst reusable up to 5 runs. | rsc.org |

| 2-Aminophenol, Acid Derivatives | KF-Al₂O₃ | Acetonitrile (B52724), Room Temperature | Heterogeneous base catalysis, high yield, catalyst reusable for 10 runs. | rsc.org |

A versatile and widely followed alternative to direct condensation is the oxidative cyclization of phenolic Schiff bases. researchgate.net This two-step process begins with the condensation of a 2-aminophenol with an aldehyde to form a Schiff base intermediate. This intermediate is then subjected to an oxidative agent, which facilitates the intramolecular cyclization to the benzoxazole ring. researchgate.net

A broad array of oxidizing agents has been successfully employed for this transformation, each with its own advantages. These include manganese(III) acetate, lead tetraacetate, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), nickel peroxide, and Dess-Martin periodinane. researchgate.netglobalresearchonline.netresearchgate.net For example, a Schiff base formed from 2-aminophenol and 4-benzyloxy benzaldehyde (B42025) can undergo oxidative cyclization using lead tetraacetate. globalresearchonline.net Similarly, manganese triacetate in refluxing acetonitrile is effective for converting phenolic Schiff's bases into 2-hetaryl-1,3-benzoxazoles. researchgate.net Elemental sulfur has also been identified as an excellent stoichiometric oxidant for this purpose, promoted by sodium sulfide (B99878) in DMSO. researchgate.net

| Oxidizing Agent | Substrates | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Lead tetraacetate | Schiff base from 2-aminophenol and 4-benzyloxy benzaldehyde | Ethanol (B145695) reflux | Classic oxidative cyclization method. | globalresearchonline.net |

| Manganese(III) acetate | Schiff base and Mn(OAc)₃ in DMSO | 140°C, 24 hours | Effective for various Schiff bases. | researchgate.netglobalresearchonline.net |

| DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) | Schiff base from o-aminophenol and benzaldehydes | - | Applicable for library synthesis. | researchgate.net |

| Elemental Sulfur (S₈) | 2-Aminophenols and various aldehydes | Catalyzed by sodium sulfide in DMSO | Excellent stoichiometric oxidant, applicable to large-scale synthesis. | researchgate.net |

Multi-component reactions (MCRs) offer a powerful strategy for the synthesis of complex molecules like benzoxazoles in a single, efficient step from three or more starting materials. These reactions are highly atom-economical and can rapidly generate molecular diversity. A facile synthesis of benzoxazole derivatives has been achieved through a multi-component reaction catalyzed by copper complexes that can generate a phenoxyl radical. rsc.org This method allows for the preparation of a wide array of substituted benzoxazoles under mild conditions. rsc.orgrsc.org

Another innovative multi-component approach involves an electrochemical four-component reaction using iodine as a mediator for the construction of various substituted benzoxazoles. organic-chemistry.org This transition-metal-free and chemical-oxidant-free protocol demonstrates good scalability and allows for controlled product distribution. organic-chemistry.org

Catalytic Innovations in Benzoxazole Synthesis

The limitations of traditional methods, such as harsh reaction conditions and limited substrate scope, have driven the development of advanced catalytic systems. These innovations focus on the use of transition metals and nanocatalysts to achieve benzoxazole synthesis with higher efficiency, selectivity, and sustainability.

Transition metal catalysts have revolutionized the synthesis of benzoxazoles by enabling novel reaction pathways, including cross-coupling and C-H activation reactions.

Palladium (Pd): Palladium catalysis is notably used in reactions forming 2-aminobenzoxazoles through the reaction of 2-aminophenol with isocyanides. ijpbs.com It is also effective for the direct C-H bond arylation of benzoxazoles with aryl chlorides, using a well-defined N-heterocyclic carbene (NHC)-Pd(II)-Im complex. organic-chemistry.org

Copper (Cu): Copper catalysts are versatile and widely used. They facilitate the intramolecular O-arylation of o-halobenzanilides to form benzoxazoles, often using a CuI/1,10-phenanthroline system. organic-chemistry.org Copper-catalyzed C-H bond activation has also been used for the direct oxidative C-H amination of benzoxazoles with primary amines. organic-chemistry.org Furthermore, mononuclear copper(II) complexes have been employed to catalyze the multi-component synthesis of benzoxazole derivatives under mild conditions. rsc.org

Iron (Fe): Iron catalysts offer a more economical and environmentally friendly alternative. FeCl₃ has been used to catalyze the aerobic oxidation reaction for the synthesis of 1-benzoxazolyl-o-carboranes from 2-aminophenol and 1-formyl-o-carborane. rsc.org Iron-catalyzed cascade C-N and C-O coupling reactions have also been developed for benzoxazole synthesis. researchgate.net

Other Metals: Various other metal-based catalysts have been reported. Zinc triflate catalyzes the synthesis of 2-substituted benzoxazoles from 2-aminophenols and aldehydes. ijpbs.com Ruthenium catalysts are used for acceptorless dehydrogenative coupling (ADC) reactions of primary alcohols with 2-aminophenol. ijpbs.com

| Metal Catalyst | Reaction Type | Reactants | Key Features | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Coupling/Cyclization | o-aminophenol, Isocyanides | Forms 2-aminobenzoxazoles. | ijpbs.com |

| Copper (Cu) | Intramolecular O-arylation | o-halobenzanilides | Utilizes CuI/1,10-phenanthroline catalyst system. | organic-chemistry.org |

| Iron (Fe) | Aerobic Oxidation | 2-aminophenol, 1-formyl-o-carborane | FeCl₃-catalyzed; high yield and operational simplicity. | rsc.org |

| Ruthenium (Ru) | Acceptorless Dehydrogenative Coupling | 2-aminophenol, Primary Alcohols | Efficient coupling reaction. | ijpbs.com |

| Zinc (Zn) | Condensation | 2-aminophenols, Aldehydes | Catalyzed by Zinc triflate. | ijpbs.com |

The use of nanocatalysts represents a significant advancement in green chemistry, offering high catalytic activity, large surface area, and excellent recyclability.

Magnetic Nanoparticles: Magnetic nanoparticles (MNPs) are particularly advantageous due to their easy separation from the reaction mixture using an external magnet. A Lewis acidic ionic liquid supported on Fe₃O₄ magnetic nanoparticles (LAIL@MNP) has been developed as a green catalyst for preparing benzoxazoles via the condensation of 2-aminophenols and aromatic aldehydes. nih.gov This method works under solvent-free ultrasound irradiation, offering short reaction times (30 min) and good yields, with the catalyst being reusable for at least five consecutive runs. nih.gov Another magnetic solid acid nanocatalyst, [Fe3O4@SiO2@Am-PPC-SO3H][HSO4], has been used for benzoxazole synthesis in water under reflux conditions, demonstrating reusability for four runs with significant activity. rsc.org

Metal Oxide Nanoparticles: Metal oxide nanoparticles also serve as efficient heterogeneous catalysts. Copper(II) oxide (CuO) nanoparticles catalyze the intramolecular cyclization of o-bromoaryl derivatives to form substituted benzoxazoles. organic-chemistry.org This ligand-free system is recoverable and can be recycled without loss of activity. organic-chemistry.org Additionally, Ag@TiO₂ nanocomposites have been used for the one-pot synthesis of 2-aryl benzoxazole derivatives in aqueous media. ijpbs.com

These nanocatalyst-mediated reactions provide sustainable and efficient pathways to benzoxazole synthesis, aligning with the principles of green chemistry by minimizing waste and allowing for catalyst reuse. ijpbs.comnih.gov

Organocatalysis and Biocatalytic Systems (e.g., Amla Fruit Extract, N-Heterocyclic Carbenes)

The use of organocatalysts and biocatalytic systems in the synthesis of benzoxazole analogs represents a significant step towards greener and more sustainable chemical processes. These catalysts are often derived from natural sources, are metal-free, and can operate under mild reaction conditions.

Biocatalysis with Amla Fruit Extract:

A noteworthy development in biocatalysis is the use of Amla fruit (Phyllanthus emblica) extract as a natural and inexpensive catalyst for the synthesis of 2-aryl-1,3-benzoxazole derivatives. nih.govajchem-a.comorganic-chemistry.orgelsevierpure.com This green approach involves the one-pot condensation of o-aminophenols with substituted aryl aldehydes. nih.govajchem-a.comorganic-chemistry.org The aqueous extract of amla fruit contains various phytochemicals, such as ascorbic acid and gallic acid, which contribute to its acidic nature and catalytic activity. organic-chemistry.org The reaction can be carried out at room temperature or under microwave irradiation, offering a rapid and efficient synthesis with excellent product yields. nih.govajchem-a.comorganic-chemistry.org The key advantages of this method include its simplicity, use of a renewable and biodegradable catalyst, and easy work-up procedures. nih.govajchem-a.com

N-Heterocyclic Carbenes (NHCs) as Organocatalysts:

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of organic transformations, including the synthesis of benzoxazoles. asianpubs.orgmdpi.com An NHC-catalyzed intramolecular cyclization of aldimines, generated in situ from 2-aminophenols and aromatic aldehydes, provides a route to 2-arylbenzoxazoles under mild conditions. asianpubs.org This methodology is valued for its tolerance of a broad range of functional groups on the aldehyde substrate. asianpubs.org The catalytic cycle typically involves the activation of the aldehyde by the NHC, facilitating the subsequent cyclization and aromatization steps to yield the benzoxazole core. Copper(I) complexes bearing NHC ligands have also been successfully employed to catalyze the intramolecular coupling cyclization of 2-haloanilides, affording 2-arylbenzoxazoles in good to excellent yields. mdpi.com

| Catalyst System | Reactants | Conditions | Yield | Reference |

| Amla Fruit Extract | o-aminophenol, aryl aldehydes | Room temperature or Microwave | Good to Excellent | nih.govajchem-a.comorganic-chemistry.org |

| N-Heterocyclic Carbene (NHC) | 2-aminophenol, aromatic aldehydes | Mild conditions | Good | asianpubs.org |

| Copper(I)-NHC Complex | 2-haloanilides/2-halothioanilides | Intramolecular coupling cyclization | Good to Excellent | mdpi.com |

Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly being integrated into the synthesis of benzoxazole derivatives, focusing on reducing waste, minimizing energy consumption, and using safer chemicals and reaction media.

Moving away from volatile organic solvents is a cornerstone of green chemistry. Solvent-free synthesis and the use of water as a reaction medium have been successfully applied to the preparation of benzoxazole analogs.

Solvent-free reactions, often facilitated by techniques such as microwave irradiation or mechanochemistry, offer numerous benefits including reduced pollution, lower costs, and simplified experimental procedures and work-up. researchgate.netnih.gov For instance, the synthesis of benzoxazoles has been achieved by reacting 2-aminophenols and aldehydes under solvent-free conditions using a reusable Brønsted acidic ionic liquid gel as a catalyst. researchgate.netnih.gov

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. An efficient method for the synthesis of benzoxazoles and benzothiazoles utilizes samarium(III) triflate as a water-tolerant, reusable Lewis acid catalyst in an aqueous ethanol medium. rsc.orgchemicalbook.comdntb.gov.uadntb.gov.ua This approach involves the condensation of o-aminophenols or o-aminothiophenols with various aldehydes under mild conditions, providing moderate to excellent yields. rsc.orgchemicalbook.comdntb.gov.ua

The use of alternative energy sources like microwave and ultrasound irradiation can significantly accelerate reaction rates, improve yields, and enhance the energy efficiency of synthetic processes.

Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool in green organic synthesis for its ability to rapidly heat reactions, often leading to shorter reaction times and cleaner product formation. dntb.gov.uaresearchgate.net The synthesis of benzoxazoles via the cyclization of 2-aminophenols and benzaldehydes has been effectively catalyzed by a deep eutectic solvent, [CholineCl][oxalic acid], under microwave irradiation. dntb.gov.uaresearchgate.net This method is noted for its high conversion and selectivity. dntb.gov.uaresearchgate.net Supported copper catalysts have also been used for the C-H amination of benzoxazoles, a process that is significantly accelerated by microwave heating, allowing the reaction to complete in 1.5–2 hours without the need for additives.

Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, provides another non-conventional energy source for promoting chemical reactions. Ultrasound-assisted synthesis of benzoxazoles has been achieved through the reaction of 2-aminophenols and aromatic aldehydes under solvent-free conditions, using a magnetic nanomaterial-supported Lewis acidic ionic liquid (LAIL@MNP) as a catalyst. nih.govdntb.gov.ua This protocol is characterized by fast reaction rates (typically 30 minutes) and high product yields. nih.govdntb.gov.ua Catalyst-free ultrasound-assisted synthesis of novel benzoxazole derivatives in ethanol has also been reported, highlighting the cost-effectiveness and operational simplicity of this technique.

| Energy Source | Catalyst/Conditions | Reactants | Key Advantages | Reference |

| Microwave | [CholineCl][oxalic acid] (DES) | 2-aminophenols, benzaldehydes | Rapid, high conversion & selectivity | dntb.gov.uaresearchgate.net |

| Microwave | Supported Copper (CuCl/CuCl₂) | Benzoxazoles, amines | Additive-free, rapid (1.5-2h) | |

| Ultrasound | LAIL@MNP | 2-aminophenol, benzaldehyde | Solvent-free, rapid (30 min), high yield | nih.govdntb.gov.ua |

| Ultrasound | Catalyst-free/Ethanol | Azo-linked salicylic (B10762653) acids, 2-amino-4-chlorophenol | Cost-effective, simple, sustainable |

Mechanochemistry, which involves inducing reactions through mechanical force such as grinding or milling, offers a solvent-free and often room-temperature alternative to traditional solution-phase synthesis. A ball-milling strategy has been successfully developed for the convenient, solvent-free synthesis of benzoxazole, benzimidazole, and benzothiazole (B30560) derivatives. researchgate.netdntb.gov.ua This method utilizes recyclable zinc oxide nanoparticles (ZnO-NPs) as a catalyst. dntb.gov.ua The key benefits of this mechanochemical approach include environmentally friendly reaction conditions, high efficiency even on a gram scale, and straightforward product isolation. researchgate.netdntb.gov.ua This technique aligns well with the principles of green chemistry by minimizing waste and energy consumption. rsc.org

Ionic liquids (ILs) and deep eutectic solvents (DESs) are gaining prominence as green alternatives to traditional organic solvents due to their low vapor pressure, thermal stability, and tunable properties.

Ionic Liquids (ILs): ILs can function as both catalysts and reaction media. A Brønsted acidic ionic liquid gel has been used as an efficient and reusable heterogeneous catalyst for the synthesis of benzoxazoles from o-aminophenols and benzaldehydes under solvent-free conditions. researchgate.netnih.gov Another example involves the use of the heterocyclic ionic liquid 1-butylpyridinium (B1220074) iodide ([BPy]I) to catalyze the direct oxidative amination of benzoxazoles at room temperature, yielding 2-aminobenzoxazoles in good to excellent yields. asianpubs.org The reusability of these ILs is a significant advantage for sustainable synthesis. asianpubs.org

Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than that of the individual components. They are often biodegradable, non-toxic, and inexpensive. The DES formed from choline (B1196258) chloride and oxalic acid has been shown to be an effective catalyst for the microwave-assisted synthesis of benzoxazoles from 2-aminophenols and benzaldehydes. dntb.gov.uaresearchgate.net This system benefits from the rapid heating transfer from microwave irradiation facilitated by the DES. researchgate.net

A critical aspect of green chemistry is the ability to recover and reuse catalysts, thereby reducing waste and cost. Many of the modern synthetic methods for benzoxazoles incorporate this principle. Heterogeneous catalysts, such as ZnO-NPs used in ball-milling, supported copper catalysts, and ionic liquid gels, are designed for easy separation from the reaction mixture and can be reused for multiple cycles without significant loss of activity. researchgate.netnih.govdntb.gov.ua For example, the Brønsted acidic ionic liquid gel catalyst can be reused up to five times, and the 1-butylpyridinium iodide catalyst for at least four cycles. asianpubs.orgresearchgate.netnih.gov

Lifecycle Assessment (LCA): Beyond individual reaction metrics, a holistic evaluation of the environmental impact of a synthetic route is crucial. Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental profile of the entire process, from raw material extraction to final product disposal. An LCA study comparing seven batch synthesis approaches and two continuous-flow methods for 2-aryl benzoxazoles demonstrated the environmental superiority of continuous-flow technology. The continuous-flow process showed an 85% reduction in carbon emissions compared to the best batch approach, primarily due to lower energy consumption and solvent load. Such assessments are vital for identifying the most truly sustainable synthetic strategies and guiding future research towards minimizing the environmental footprint of chemical manufacturing.

Specific Synthetic Routes and Regioselective Functionalization of Carboxylic Acid-Substituted Benzoxazoles

The synthesis of benzoxazoles bearing carboxylic acid substituents is a critical area of research, providing key intermediates for pharmaceutical and materials science. The strategic placement of the carboxylic acid and amino groups on the benzoxazole core allows for diverse functionalization, enabling the creation of complex molecular architectures. Methodologies focus on the cyclization of appropriately substituted aminophenol precursors and subsequent derivatization of the reactive moieties.

Synthesis of 2-amino-1,3-benzoxazole-4-carboxylic acid and its Positional Isomers (e.g., 2-amino-1,3-benzoxazole-6-carboxylic acid)

The synthesis of 2-aminobenzoxazole (B146116) carboxylic acids is primarily achieved through the cyclization of aminohydroxybenzoic acid precursors. The position of the carboxylic acid on the final benzoxazole ring is determined by the structure of the starting aminophenol. The most common method for forming the 2-amino group involves reaction with a cyanating agent, such as cyanogen (B1215507) bromide (CNBr) or safer alternatives like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). nih.govijpbs.com

Synthesis of this compound:

The key precursor for this isomer is 3-amino-4-hydroxybenzoic acid . A common route to this intermediate begins with 4-hydroxy-3-nitrobenzoic acid, which is reduced to the corresponding amine. chemicalbook.com One established method involves using tin(II) chloride in the presence of hydrochloric acid. chemicalbook.com Once the precursor is obtained, cyclization with a cyanating agent yields the target molecule.

Synthesis of 2-amino-1,3-benzoxazole-6-carboxylic acid:

The synthesis of the 6-carboxylic acid isomer requires the positional isomer 4-amino-3-hydroxybenzoic acid as the starting material. This precursor is typically prepared via the catalytic hydrogenation of 3-hydroxy-4-nitrobenzoic acid using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.com Following the synthesis of the aminophenol, reaction with a cyanating agent like cyanogen bromide facilitates the intramolecular cyclization to form the 2-amino-1,3-benzoxazole-6-carboxylic acid. ijpbs.com A closely analogous reaction has been reported where 4-carbomethoxy-2-aminophenol is treated with cyanogen bromide to yield the corresponding 2-aminobenzoxazole derivative. ijpbs.com

Table 1: Synthetic Pathways to Positional Isomers of 2-aminobenzoxazole Carboxylic Acid

| Target Compound | Precursor | Precursor Synthesis Method | Cyclization Reagent | Reference |

| This compound | 3-amino-4-hydroxybenzoic acid | Reduction of 4-hydroxy-3-nitrobenzoic acid with SnCl₂/HCl | Cyanogen Bromide (CNBr) | ijpbs.comchemicalbook.com |

| 2-amino-1,3-benzoxazole-6-carboxylic acid | 4-amino-3-hydroxybenzoic acid | Catalytic hydrogenation of 3-hydroxy-4-nitrobenzoic acid (Pd/C, H₂) | Cyanogen Bromide (CNBr) | ijpbs.comchemicalbook.com |

Derivatization and Chemical Modification Strategies for the Carboxylic Acid and Amino Moieties

The presence of both a carboxylic acid and an amino group on the benzoxazole scaffold provides two distinct points for chemical modification, allowing for the development of diverse compound libraries.

Derivatization of the Carboxylic Acid Moiety:

The carboxylic acid group is readily converted into esters and amides, which are fundamental transformations in medicinal chemistry.

Amide Coupling: The formation of an amide bond is a common strategy to expand the molecular framework. This is typically achieved by activating the carboxylic acid with a peptide coupling reagent, followed by reaction with a primary or secondary amine. A variety of reagents can be employed for this purpose, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 4-dimethylaminopyridine (B28879) (DMAP). nih.gov Other modern coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). growingscience.com This reaction is highly versatile, accommodating a wide range of amine substrates.

Esterification: The carboxylic acid can be converted to an ester through several methods. The classic Fischer esterification involves reacting the acid with an alcohol under acidic conditions. More recent methodologies allow for esterification under milder conditions. For example, Deoxo-Fluor has been reported as a reagent for the one-pot conversion of carboxylic acids into amides or oxazolines, proceeding through an acid fluoride (B91410) intermediate. nih.gov

Derivatization of the Amino Moiety:

The 2-amino group acts as a nucleophile and can be functionalized through acylation and alkylation reactions.

N-Acylation: The amino group can be acylated by reacting it with acyl chlorides or acid anhydrides in the presence of a base. This reaction attaches an acyl group to the nitrogen atom, forming an amide linkage. This strategy has been successfully applied to the analogous 2-aminobenzothiazole (B30445) system. nih.gov

N-Alkylation: The introduction of alkyl groups onto the amino moiety can be achieved through various methods. For instance, a metal-free oxidative amination of benzoxazoles with amines using reagents like tert-butyl hydroperoxide (TBHP) has been reported, demonstrating a pathway to N-alkylated 2-aminobenzoxazoles. nih.gov

Table 2: Chemical Modification Strategies

| Functional Moiety | Reaction Type | Reagents and Conditions | Resulting Functional Group | Reference |

| Carboxylic Acid | Amide Coupling | EDC, HOBt, DMAP, Amine | Amide | nih.gov |

| Esterification | Alcohol, Acid Catalyst (Fischer) | Ester | ||

| Amino Group | N-Acylation | Acyl Chloride, Base | N-Acyl Amide | nih.gov |

| N-Alkylation | TBAI, TBHP, Acetic Acid, Amine | N-Alkyl Amine | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation of Benzoxazole Carboxylic Acids

Advanced Spectroscopic Techniques for Molecular Structure Confirmation

A combination of spectroscopic methods is essential for the comprehensive characterization of the 2-amino-1,3-benzoxazole-4-carboxylic acid molecule in both solution and solid states. Each technique probes different aspects of the molecule's physical and chemical properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each type of proton in the molecule. The carboxylic acid proton (–COOH) is typically highly deshielded and appears as a broad singlet far downfield, often in the 10–12 ppm region. libretexts.org The protons of the amino group (–NH₂) would also produce a broad signal. The three aromatic protons on the benzene (B151609) ring will appear in the aromatic region (typically 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns determined by the electronic effects of the fused oxazole (B20620) ring, the amino group, and the carboxylic acid substituent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of 160–180 ppm. libretexts.org The spectrum would also display signals for the eight other carbon atoms: six in the aromatic and heteroaromatic rings and the carbon of the amino-substituted position. The chemical shifts of these carbons are influenced by their local electronic environment.

2D NMR Experiments: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for confirming assignments. A COSY spectrum would reveal the coupling relationships between adjacent aromatic protons, while an HSQC spectrum would correlate each proton with its directly attached carbon atom, confirming the C-H connectivity within the benzene ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (COOH) | 10.0 - 12.0 (broad s) | 160 - 180 |

| Aromatic (C-H) | 7.0 - 8.5 (m) | 110 - 150 |

| Amino (NH₂) | Variable, broad | N/A |

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (FT-IR) or the inelastic scattering of monochromatic light (Raman).

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is dominated by features from its key functional groups. A very broad absorption band is expected in the region of 2500–3500 cm⁻¹, which is characteristic of the O–H stretching vibration of a hydrogen-bonded carboxylic acid. spectroscopyonline.com The N–H stretching vibrations of the primary amino group typically appear as two distinct bands in the 3100-3500 cm⁻¹ range. researchgate.net The C=O stretching of the carboxylic acid gives rise to a strong, sharp band between 1700 and 1730 cm⁻¹. Other significant peaks include the C=N stretching of the oxazole ring around 1640 cm⁻¹ and the C–O stretching vibrations within the 1210-1320 cm⁻¹ range. spectroscopyonline.comesisresearch.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the symmetric stretching of the C=O group and the vibrations of the aromatic ring system typically produce strong signals, aiding in the structural confirmation. jyoungpharm.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibration Mode |

|---|---|---|---|

| Carboxylic Acid O–H | 2500 - 3500 (very broad) | Weak | Stretching |

| Amino N–H | 3100 - 3500 (two bands) | Moderate | Stretching |

| Carbonyl C=O | 1700 - 1730 (strong) | Strong | Stretching |

| Aromatic C=C | 1450 - 1600 (multiple bands) | Strong | Stretching |

| Benzoxazole (B165842) C=N | ~1640 (moderate) | Moderate | Stretching |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₈H₆N₂O₃), HRMS would confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. This technique is crucial for verifying the identity of a newly synthesized compound.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₆N₂O₃ |

| Nominal Mass | 178 |

| Calculated Exact Mass [M+H]⁺ | 179.0451 |

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving conjugated π-systems. The benzoxazole ring system is a chromophore that absorbs UV radiation. The presence of the amino group (an auxochrome) and the carboxylic acid group can shift the absorption maxima (λmax). researchgate.net

The absorption spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) is expected to show strong absorption bands in the UV region, likely corresponding to π-π* transitions within the conjugated aromatic system. frontiersin.org Many benzoxazole derivatives are known to be fluorescent, emitting light at a longer wavelength after absorbing UV radiation. mdpi.comekb.eg The fluorescence properties, including the emission maximum and quantum yield, are sensitive to the molecular structure and the solvent environment. researchgate.netfrontiersin.org

Table 4: Expected Photophysical Properties of this compound

| Property | Expected Range | Transition Type |

|---|---|---|

| Absorption Maximum (λabs) | 250 - 350 nm | π-π* |

| Molar Absorptivity (ε) | > 10,000 L mol⁻¹ cm⁻¹ | N/A |

X-ray Crystallography for Solid-State Structural Analysis

While spectroscopic methods define the molecular structure, X-ray crystallography provides an exact picture of the arrangement of atoms in the solid state.

Growing a suitable single crystal of this compound or its co-crystals would allow for analysis by single-crystal X-ray diffraction. This technique would yield precise data on bond lengths, bond angles, and torsion angles within the molecule, confirming the planarity of the benzoxazole ring system. mdpi.com

Crucially, this analysis would reveal the details of intermolecular interactions that govern the crystal packing. For this molecule, extensive hydrogen bonding is expected. The carboxylic acid groups are likely to form strong hydrogen-bonded dimers (R²₂(8) motifs). researchgate.net The amino group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the oxazole ring and the carbonyl oxygen can act as acceptors. These interactions would create a complex three-dimensional supramolecular architecture, stabilizing the crystal lattice. mdpi.comresearchgate.net

Table 5: Information Obtainable from Single-Crystal X-ray Diffraction

| Structural Parameter | Expected Findings |

|---|---|

| Bond Lengths & Angles | Confirmation of covalent structure; bond delocalization in the aromatic system. |

| Molecular Conformation | Planarity of the fused benzoxazole ring system. |

| Intermolecular Interactions | Strong O–H···O hydrogen bonds forming carboxylic acid dimers. N–H···O and N–H···N hydrogen bonds involving the amino and oxazole groups. |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding Networks, π-π Stacking)

The arrangement of molecules in the solid state is dictated by a variety of non-covalent forces. In the case of this compound and related benzoxazole structures, hydrogen bonding and π-π stacking are the predominant intermolecular interactions that define the crystal packing. Analysis of structurally similar compounds provides insight into the interactions likely to be observed for this compound.

Hydrogen Bonding: The presence of amino (-NH2) and carboxylic acid (-COOH) functional groups, along with the nitrogen atom in the oxazole ring, makes benzoxazole carboxylic acids potent donors and acceptors for hydrogen bonds. In the crystal structure of a related compound, 2-(2-aminophenyl)-1,3-benzoxazole, both intramolecular and intermolecular hydrogen bonds are observed. nih.gov An intramolecular N—H⋯N hydrogen bond is present, which contributes to a nearly planar conformation of the molecule. nih.gov Furthermore, molecules are linked in the crystal lattice by intermolecular N—H⋯N hydrogen bonds, which form chains of molecules. nih.gov For 2-(4-aminophenyl)-1,3-benzoxazole, similar intermolecular N—H⋯N hydrogen bonds link the molecules into one-dimensional chains. nih.govresearchgate.net It is expected that this compound would exhibit a more complex hydrogen-bonding network, involving the carboxylic acid group participating in strong O—H⋯N or O—H⋯O interactions, potentially forming dimers or extended chains.

π-π Stacking: The planar, aromatic nature of the benzoxazole ring system facilitates π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings overlap, are crucial for the stabilization of the crystal structure. In crystals of 2-(2-aminophenyl)-1,3-benzoxazole, weak aromatic π-π stacking links the hydrogen-bonded chains into a three-dimensional network, with a minimum centroid-centroid separation of 3.6212 (9) Å. nih.gov Similarly, the crystal structure of 2-(4-aminophenyl)-1,3-benzoxazole shows π-π interactions with a centroid-centroid distance of 3.6560 (15) Å, which connect neighboring chains into a two-dimensional network. nih.govresearchgate.net These distances are characteristic for stabilizing π-π stacking interactions. Such interactions are also anticipated to play a significant role in the solid-state structure of this compound.

| Compound | Interaction Type | Description | Geometric Parameters | Reference |

|---|---|---|---|---|

| 2-(2-aminophenyl)-1,3-benzoxazole | Hydrogen Bonding | Intramolecular N—H⋯N; Intermolecular N—H⋯N linking molecules into chains. | Not specified | nih.gov |

| 2-(2-aminophenyl)-1,3-benzoxazole | π-π Stacking | Links chains into a 3D network. | Centroid-centroid distance = 3.6212 (9) Å | nih.gov |

| 2-(4-aminophenyl)-1,3-benzoxazole | Hydrogen Bonding | Intermolecular N—H⋯N linking molecules into 1D chains. | Not specified | nih.govresearchgate.net |

| 2-(4-aminophenyl)-1,3-benzoxazole | π-π Stacking | Links chains into a 2D network. | Centroid-centroid distance = 3.6560 (15) Å | nih.govresearchgate.net |

Conformational Analysis and Molecular Geometry in the Crystalline State

The molecular geometry and conformation of benzoxazole derivatives in the solid state are primarily determined through single-crystal X-ray diffraction. While specific crystallographic data for this compound is not available, analysis of closely related structures reveals key conformational features.

Benzoxazole ring systems are inherently planar. researchgate.net In the crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole, two independent molecules are present in the asymmetric unit, both exhibiting very similar and almost planar conformations. nih.gov The dihedral angles between the benzoxazole and the adjacent aminophenyl ring planes are minimal, at 0.74 (8)° and 0.67 (6)°, respectively. nih.gov This near-planarity is stabilized by the intramolecular N—H⋯N hydrogen bond. nih.gov

In contrast, the structure of 2-(4-aminophenyl)-1,3-benzoxazole shows a greater degree of torsion between the two aromatic systems. nih.govresearchgate.net The benzoxazole ring system is not co-planar with the appended benzene ring, with a dihedral angle of 11.8 (1)°. nih.govresearchgate.net This twist likely arises from different crystal packing forces and the absence of the intramolecular hydrogen bond seen in the 2-aminophenyl isomer. For this compound, the conformation will be influenced by the steric and electronic effects of the carboxylic acid group at the 4-position, in addition to the intermolecular forces discussed previously. The planarity of the core benzoxazole system is expected to be maintained, while the orientation of the carboxylic acid group relative to the ring will be a key conformational feature, likely influenced by its participation in hydrogen bonding.

| Compound | Crystal System | Space Group | Key Dihedral Angle | Conformational Notes | Reference |

|---|---|---|---|---|---|

| 2-(2-aminophenyl)-1,3-benzoxazole | Monoclinic | P21/c | 0.74 (8)° and 0.67 (6)° between ring systems | Two independent molecules in the asymmetric unit, both nearly planar. | nih.gov |

| 2-(4-aminophenyl)-1,3-benzoxazole | Not specified | Not specified | 11.8 (1)° between benzoxazole and benzene rings | Ring systems are not co-planar. | nih.govresearchgate.net |

Chromatographic Methods for Purity and Identity Verification

Chromatographic techniques are essential for the separation, purification, and analytical assessment of synthetic compounds like this compound. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose due to its high resolution and sensitivity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of HPLC and is highly effective for assessing the purity of polar aromatic compounds such as this compound. In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar.

For a molecule like this compound, which contains both a hydrophobic benzoxazole core and polar amino and carboxylic acid groups, retention is governed by the partitioning between the nonpolar stationary phase and the polar mobile phase. A typical stationary phase would be a silica (B1680970) support chemically bonded with C18 (octadecylsilane) alkyl chains.

The mobile phase composition is a critical parameter for achieving good separation. It usually consists of a mixture of water or an aqueous buffer and an organic modifier such as acetonitrile (B52724) or methanol. The inclusion of an acid, like formic acid or trifluoroacetic acid, in the mobile phase is often necessary to suppress the ionization of the carboxylic acid group. This ensures that the analyte is in a single, less polar form, leading to sharper peaks and more reproducible retention times. Purity assessment is typically performed using a UV detector, as the benzoxazole ring system possesses a strong chromophore that absorbs UV light, allowing for sensitive detection.

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Stationary Phase (Column) | C18 (e.g., ODS-Hypersil), 5 µm particle size | Standard nonpolar phase for reversed-phase chromatography, providing good retention for aromatic compounds. |

| Mobile Phase | Acetonitrile / Water or Methanol / Water with 0.1% Formic Acid | Gradient elution (increasing organic modifier) is often used to separate impurities with a wide range of polarities. Formic acid suppresses ionization. |

| Flow Rate | 0.5 - 1.5 mL/min | Standard analytical flow rate for typical 4.6 mm ID columns. |

| Detection | UV Absorbance (e.g., at 254 nm or 280 nm) | The conjugated benzoxazole system is a strong chromophore, allowing for sensitive UV detection. |

| Injection Volume | 5 - 20 µL | Dependent on sample concentration and detector sensitivity. |

Computational Chemistry and Theoretical Modeling of 2 Amino 1,3 Benzoxazole 4 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous other properties can be derived.

Density Functional Theory (DFT) has become a primary method in computational chemistry for its balance of accuracy and computational cost, making it ideal for studying the mechanisms of organic reactions. researchgate.net For the synthesis of the 2-amino-1,3-benzoxazole core, a common route involves the intramolecular cyclization of an ortho-substituted aminophenol derivative.

DFT can be employed to model the reaction pathway for the formation of 2-amino-1,3-benzoxazole-4-carboxylic acid. This typically involves the condensation and subsequent cyclization of a 3-amino-4-hydroxybenzoic acid derivative with a cyanating agent, or a related synthetic equivalent. Computational studies can elucidate the energetics of this process by calculating the energies of reactants, transition states, intermediates, and products. This allows for the determination of activation barriers and reaction enthalpies, providing a theoretical basis for optimizing reaction conditions like temperature and catalysts. For instance, modeling the intramolecular oxidative C-O bond formation can reveal the most plausible mechanistic steps, such as the role of a base or an oxidizing agent in facilitating the cyclization. nih.gov

| Species | Description | Relative Energy (kcal/mol) |

| R | Reactants (e.g., 3-amino-4-hydroxybenzoic acid derivative + reagent) | 0.0 |

| TS1 | Transition state for initial adduct formation | +15.2 |

| I1 | Acyclic intermediate | -5.4 |

| TS2 | Transition state for intramolecular cyclization | +22.5 |

| P | Product (this compound) | -28.7 |

This interactive table presents hypothetical DFT-calculated relative energies for a plausible synthetic route to this compound, illustrating the energetic landscape of the reaction.

Quantum chemical calculations are highly effective at predicting spectroscopic parameters, which is invaluable for structural elucidation and confirmation.

NMR Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts with considerable accuracy. nih.gov For this compound, theoretical predictions can help assign the signals for the aromatic protons on the benzene (B151609) ring, the exchangeable protons of the amino and carboxylic acid groups, and the distinct carbon atoms of the bicyclic system. Comparing the calculated shifts with experimental data serves as a powerful method for structural verification. Discrepancies between predicted and observed shifts can often be explained by solvent effects or intermolecular interactions, which can also be modeled computationally. mdpi.com

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C4-COOH | 12.0-13.0 | 168.5 |

| C2-NH₂ | 5.5-6.5 | 160.1 |

| C5-H | 7.8-8.0 | 125.0 |

| C6-H | 7.2-7.4 | 120.3 |

| C7-H | 7.6-7.8 | 115.8 |

| C4 | - | 112.1 |

| C7a | - | 148.2 |

| C3a | - | 142.5 |

This interactive table displays theoretically predicted ¹H and ¹³C NMR chemical shifts for key atoms in this compound, based on typical values for related benzoxazole (B165842) structures.

Vibrational Frequencies: Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. esisresearch.org The calculated frequencies correspond to specific normal modes of vibration, such as the stretching of the carboxylic C=O bond, the N-H stretching of the amino group, and the characteristic C-O-C stretching of the oxazole (B20620) ring. nih.gov These predictions, while often systematically overestimated, can be scaled to provide excellent agreement with experimental FT-IR and FT-Raman spectra, aiding in the identification of key functional groups and confirming the molecular structure. esisresearch.org

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | ~3450 |

| N-H Asymmetric Stretch | Amino Group | ~3400 |

| N-H Symmetric Stretch | Amino Group | ~3300 |

| C=O Stretch | Carboxylic Acid | ~1720 |

| C=N Stretch | Oxazole Ring | ~1650 |

| C-O-C Asymmetric Stretch | Oxazole Ring | ~1250 |

This interactive table lists key predicted vibrational frequencies for this compound, calculated using DFT methods.

Molecular Dynamics and Docking Simulations

While quantum mechanics describes the intrinsic properties of a molecule, molecular mechanics-based methods like docking and molecular dynamics (MD) are used to study its interactions with larger biological systems.

DNA gyrase, an essential bacterial enzyme, is a well-established target for antibacterial agents, including those with a benzoxazole scaffold. nih.govesisresearch.org Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a receptor. uomustansiriyah.edu.iq For this compound, docking simulations can be performed using the crystal structure of the DNA gyrase B (GyrB) subunit.

These simulations would place the molecule into the ATP-binding site of GyrB and score different poses based on intermolecular forces. The analysis typically reveals a network of specific interactions responsible for binding. The carboxylic acid group is predicted to form crucial hydrogen bonds with conserved water molecules and amino acid residues like Aspartic Acid. The 2-amino group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the oxazole ring can act as hydrogen bond acceptors. The bicyclic benzoxazole ring system often engages in hydrophobic or π-stacking interactions with aromatic residues in the active site. als-journal.com

| Functional Group of Ligand | Potential Interacting Residue in DNA Gyrase | Type of Interaction |

| 4-Carboxylic Acid (-COOH) | Asp73, Water Molecule | Hydrogen Bond (Donor & Acceptor) |

| 2-Amino Group (-NH₂) | Gly77 (Backbone Carbonyl) | Hydrogen Bond (Donor) |

| Oxazole Nitrogen (N3) | Asn46 | Hydrogen Bond (Acceptor) |

| Benzoxazole Ring | Ile78, Pro79 | Hydrophobic Interaction |

This interactive table outlines the predicted molecular interactions between this compound and the ATP-binding site of E. coli DNA gyrase, as determined by molecular docking simulations.

Beyond identifying binding modes, docking programs provide a score that estimates the binding affinity (e.g., in kcal/mol or as a dimensionless score). als-journal.com While not perfectly quantitative, these scores are effective for ranking potential inhibitors and prioritizing compounds for synthesis and testing. Lower (more negative) binding energy scores generally suggest a more favorable interaction.

Based on the docked conformation of active compounds, a pharmacophore model can be developed. nih.gov A pharmacophore represents the essential three-dimensional arrangement of functional groups (features) required for biological activity. For a DNA gyrase inhibitor based on the this compound scaffold, a pharmacophore model might include features such as a hydrogen bond donor (from the amino group), a hydrogen bond acceptor/negative ionizable feature (from the carboxylic acid), and an aromatic ring feature. nih.gov This model can then be used as a 3D query to screen large virtual libraries for new, structurally diverse compounds that fit the model and are therefore likely to be active.

| Compound Derivative | Modification | Predicted Binding Affinity (kcal/mol) |

| Parent Molecule | This compound | -7.5 |

| Derivative A | 2-acetamido | -7.1 |

| Derivative B | 4-carboxamide | -6.8 |

| Derivative C | 6-chloro | -8.2 |

This interactive table shows hypothetical binding affinities for the parent molecule and related derivatives against DNA gyrase, demonstrating how computational predictions can guide structure-activity relationship (SAR) studies.

Structure Activity Relationship Sar Studies in in Vitro Biological Evaluations of 2 Amino 1,3 Benzoxazole 4 Carboxylic Acid Analogs

In Vitro Antimicrobial Activities of Benzoxazole (B165842) Carboxylic Acid Derivatives

Benzoxazole carboxylic acid derivatives have demonstrated a broad spectrum of antimicrobial activities, encompassing both antibacterial and antifungal properties. The structural features of these molecules play a pivotal role in their mechanism of action and potency against various microbial pathogens.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Pathogens (e.g., Pseudomonas aeruginosa, Enterococcus faecalis, Escherichia coli)

Derivatives of 2-substituted benzoxazoles have shown notable in vitro antibacterial potential against a panel of clinically relevant Gram-positive and Gram-negative bacteria. nih.gov For instance, studies have evaluated a series of 2-phenyl-1,3-benzoxazoles and N-phenyl-1,3-benzoxazol-2-amines for their activity against Streptococcus pyogenes, Staphylococcus aureus (Gram-positive), Pseudomonas aeruginosa, and Escherichia coli (Gram-negative). nih.gov Many of these compounds exhibited potent antibacterial effects, particularly against E. coli. nih.gov

The antibacterial efficacy of benzoxazole-thiazolidinone hybrids has also been investigated against the ESKAPE pathogens, which include Enterococcus species. nih.gov Certain hydroxy-substituted hybrids displayed selective and potent inhibitory activity against S. aureus with Minimum Inhibitory Concentrations (MIC) of ≤ 4 μg/mL. nih.gov Notably, some of these compounds demonstrated potent activity against highly drug-resistant strains like methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov

Further research into (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivatives revealed broad-spectrum activity against both Gram-positive and Gram-negative bacteria. xjtlu.edu.cn One derivative, in particular, exhibited significant activity against all tested bacteria with MIC values ranging from 0.098 to 0.78 μg/mL. xjtlu.edu.cn

| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

| 2-substituted benzoxazoles | Escherichia coli | Potent activity at 25 µg/mL | nih.gov |

| Benzoxazole-thiazolidinone hybrids | Staphylococcus aureus | ≤ 4 | nih.gov |

| (S)-2-(4-tert-butylphenoxy)-3-(benzoxazol-5-yl) propanoic acid derivative | Various bacteria | 0.098 - 0.78 | xjtlu.edu.cn |

Antifungal Spectrum and Potency (e.g., against Aspergillus clavatus, Candida albicans)

The antifungal properties of benzoxazole derivatives have been well-documented. A study screened newly synthesized 2-substituted benzoxazole derivatives against fungal strains such as Aspergillus clavatus and Candida albicans. nih.gov While many of the compounds showed moderate antifungal activity, this highlights the potential of the benzoxazole scaffold in developing new antifungal agents. nih.gov

Other investigations into benzoxazole derivatives have demonstrated a broad spectrum of anti-Candida activity. nih.gov Some N-phenacyl derivatives of 2-mercaptobenzoxazole (B50546) were found to be active against C. albicans, including azole-resistant strains, and C. glabrata. nih.gov These compounds appear to exert their antifungal effect through a pleiotropic mechanism of action that involves perturbation of total sterol content and effects on mitochondrial respiration. nih.gov

In a separate study, certain benzoxazole derivatives showed strong antimicrobial action against C. krusei with a MIC of 15.6 µg/mL, and moderate activity against C. albicans (62.5 µg/mL). scilit.com This indicates that structural modifications can tune the antifungal spectrum and potency of these compounds.

| Compound Type | Fungal Strain | Activity (MIC in µg/mL) | Reference |

| 2-substituted benzoxazoles | Aspergillus clavatus, Candida albicans | Moderate activity | nih.gov |

| N-phenacyl derivatives of 2-mercaptobenzoxazole | Candida albicans | 16 | nih.gov |

| Benzoxazole derivative | Candida krusei | 15.6 | scilit.com |

| Benzoxazole derivative | Candida albicans | 62.5 | scilit.com |

Inhibition of Biofilm Formation

Bacterial biofilms present a significant challenge in the treatment of infectious diseases due to their inherent resistance to conventional antibiotics. nih.gov Research has shown that some benzoxazole derivatives can effectively inhibit biofilm formation. For example, certain indolylbenzo[d]imidazoles, which share structural similarities with benzoxazoles, have exhibited excellent antibiofilm activity against S. aureus, including MRSA. mdpi.com These compounds were effective in both preventing biofilm formation and eradicating cells within mature biofilms. mdpi.com

The mechanism of biofilm inhibition by these compounds can be multifaceted. For instance, some agents may interfere with the production of extracellular polymeric substances (EPS), which are crucial for the structural integrity of the biofilm. mdpi.com Others may disrupt quorum sensing, the cell-to-cell communication system that regulates biofilm development. mdpi.com While specific studies on the biofilm inhibitory properties of 2-amino-1,3-benzoxazole-4-carboxylic acid analogs are emerging, the broader class of benzoxazoles shows promise in this area.

In Vitro Antiproliferative and Cytotoxic Potential

In addition to their antimicrobial properties, benzoxazole derivatives have garnered significant attention for their potential as anticancer agents. Numerous studies have demonstrated their efficacy against a variety of human cancer cell lines, with their mechanism of action often linked to the inhibition of key cellular processes.

Efficacy Against Diverse Human Cancer Cell Lines (e.g., LN-229, Capan-1, HCT-116, NCI-H460, MCF-7)

A range of 2-arylbenzoxazole derivatives have been synthesized and evaluated for their cytotoxic activity against human breast (MCF-7) and colorectal (HCT-116) cancer cell lines. niscair.res.incore.ac.uk Several of these compounds demonstrated potent anti-proliferative activities. niscair.res.incore.ac.uk For example, 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid and 2-(4-methoxyphenyl)benzoxazol-5-acetic acid were identified as promising cytotoxic compounds against the MCF-7 cell line. niscair.res.in

Furthermore, new vorinostat (B1683920) analogs incorporating a benzoxazole ring have been synthesized and tested for their antiproliferative activity against various human cancer cell lines, including colon cancer cell lines like HCT-116. nih.gov One such analog showed potency comparable to vorinostat, a known anticancer drug. nih.gov The cytotoxic effects of benzoxazole derivatives have also been observed against lung cancer (A549 and NCI-H460) and pancreatic cancer (AsPC-1) cell lines. nih.govresearchgate.net

| Compound Type | Cancer Cell Line | Activity (IC50 in µM) | Reference |

| 2-Arylbenzoxazole derivatives | MCF-7, HCT-116 | Potent activity | niscair.res.incore.ac.uk |

| Benzoxazole-based vorinostat analog | HCT-116 | 0.6 | nih.gov |

| Benzoxazole-based vorinostat analog | LS174T | 1.4 | nih.gov |

Correlation Between Structural Modifications and Antiproliferative Activity (e.g., Substituent Effects at C-2, C-4, C-5 of Benzoxazole Ring)

The antiproliferative activity of benzoxazole derivatives is highly dependent on the nature and position of substituents on the benzoxazole ring. SAR studies have provided valuable insights into these relationships. For instance, in a series of 2-arylbenzoxazole acetic acid derivatives, the presence of an acetic acid group at the C-5 position of the benzoxazole nucleus was found to enhance cytotoxic activity. niscair.res.in Moreover, the presence of an oxygen atom directly linked to the phenyl substituent at the C-2 position appeared to improve activity. niscair.res.in

In another study of vorinostat analogs, the replacement of the phenyl ring of vorinostat with a benzoxazole ring resulted in a highly potent inhibitor of cancer cell growth. nih.gov This highlights the significance of the benzoxazole core as a key pharmacophore. The structure-activity relationship of benzoxazole derivatives suggests that the introduction of electron-withdrawing groups, such as chlorine and nitro groups, at specific positions can enhance antiproliferative effects against colon cancer cells. researchgate.net

Research on 5-methylbenzo[d]oxazole-containing derivatives has shown that they are generally more active than the unsubstituted benzo[d]oxazole derivatives, indicating that substitution at the C-5 position can be beneficial for antiproliferative activity. nih.gov These findings underscore the importance of systematic structural modifications in optimizing the anticancer properties of benzoxazole-based compounds.

Other Relevant In Vitro Biological Activities

The benzoxazole scaffold has been investigated for its potential against various protozoan parasites. In one study, a series of ten benzoxazole amides were synthesized and evaluated for their efficacy against a panel of protozoan parasites responsible for neglected tropical diseases. acs.org The panel included Leishmania infantum, the causative agent of visceral leishmaniasis. Unfortunately, the synthesized benzoxazole amides demonstrated poor activity against L. infantum. However, several of these compounds exhibited moderate activity against other protozoa, including Trypanosoma cruzi (the agent of Chagas disease), Trypanosoma brucei rhodesiense, and Trypanosoma brucei brucei, while showing low cytotoxicity to mammalian cells. acs.org

The results from this screening highlight a degree of selectivity in the antiprotozoal action of these benzoxazole derivatives. Specifically, compounds 2 , 4 , and 9 from the study showed the most notable activity against the Trypanosoma species. acs.org This suggests that while the benzoxazole core is a viable starting point, modifications to the amide substituent are crucial for tuning the activity and spectrum against different protozoal targets.

| Compound | Target Organism | In Vitro Activity | Reference |

|---|---|---|---|

| Benzoxazole Amides (General Series) | Leishmania infantum | Poor activity | acs.org |

| Compound 2 | Trypanosoma cruzi | Moderate activity | acs.org |

| Compound 2 | Trypanosoma brucei rhodesiense | Moderate activity | acs.org |

| Compound 2 | Trypanosoma brucei brucei | Moderate activity | acs.org |

| Compound 4 | Trypanosoma cruzi | Moderate activity | acs.org |

| Compound 4 | Trypanosoma brucei rhodesiense | Moderate activity | acs.org |

| Compound 4 | Trypanosoma brucei brucei | Moderate activity | acs.org |

| Compound 9 | Trypanosoma cruzi | Moderate activity | acs.org |

| Compound 9 | Trypanosoma brucei rhodesiense | Moderate activity | acs.org |

| Compound 9 | Trypanosoma brucei brucei | Moderate activity | acs.org |

The 2-substituted benzoxazole scaffold is recognized for its diverse pharmacological activities, which include antiviral properties. nih.govresearchgate.net The benzoxazole motif is a core component in various biologically active compounds and has been widely utilized in medicinal chemistry for developing new therapeutic agents. researchgate.net However, specific in vitro studies detailing the antiviral efficacy of this compound and its direct analogs are not extensively covered in the available research. While the broader class of benzoxazoles is considered a promising framework for the discovery of antiviral drugs, detailed structure-activity relationships for the specific substitution pattern of 2-amino-4-carboxylic acid are yet to be fully elucidated. researchgate.net

Similar to the antiviral potential, the benzoxazole ring is a structural component in compounds that have been investigated for antioxidant properties. researchgate.netrsc.org The capacity of heterocyclic compounds to act as antioxidants is a subject of interest in medicinal chemistry. For instance, studies on related benz-heterocycles like benzimidazoles and benzothiazoles have detailed their potential to act as radical scavengers. mdpi.com While some research has analyzed the antioxidant activity of certain benzoxazole derivatives, specific mechanistic studies and quantitative data on the antioxidant potential of this compound analogs are not prominently featured in the scientific literature reviewed. rsc.org

Elucidation of Molecular Mechanisms of Action (In Vitro)

A significant molecular mechanism underlying the antimicrobial activity of benzoxazole derivatives is the inhibition of DNA gyrase. researchgate.netesisresearch.org DNA gyrase is a type II topoisomerase essential for bacterial survival, as it is responsible for managing DNA topology during replication and transcription. Its absence in higher eukaryotes makes it an attractive and selective target for antibacterial agents. researchgate.net

Several studies have demonstrated that analogs of this compound can exert their biological effects, particularly anticancer activities, by modulating cellular pathways leading to apoptosis, or programmed cell death.

In one study, a novel benzoxazole derivative, compound 12l , was identified as a potent inducer of apoptosis in HepG2 (hepatocellular carcinoma) cells. nih.gov Treatment with this compound at its IC₅₀ concentration (10.50 µM) resulted in a significant increase in the apoptotic cell population to 35.13%. nih.gov Mechanistically, this was associated with a 2.98-fold increase in the level of caspase-3, a key executioner enzyme in the apoptotic cascade. Furthermore, compound 12l modulated the expression of Bcl-2 family proteins, causing a 3.40-fold increase in the pro-apoptotic protein BAX and a 2.12-fold decrease in the anti-apoptotic protein Bcl-2. nih.gov

Another study focused on benzoxazole-based compounds designed to target the Bcl-2 protein directly. nih.gov The most potent compounds, 8g and 12e , were evaluated in HCT-116 (colorectal carcinoma) cells. Compound 12e increased the total apoptotic cell population by 22% and elevated caspase-3 levels by 8-fold. nih.gov These compounds also demonstrated direct in vitro inhibitory activity against Bcl-2, with compound 12e showing 69.2% inhibition. nih.gov Consistent with these findings, compounds 8g and 12e increased the levels of the pro-apoptotic protein Bax by 3.864 and 2.834-fold, respectively, while down-regulating Bcl-2 levels to 0.31 and 0.415-fold of the control. nih.gov A separate benzoxazole derivative, compound XI , has also been reported to induce a significant apoptotic effect in HepG2 cells. mdpi.com

These findings collectively indicate that a primary mechanism of action for these benzoxazole analogs is the induction of apoptosis through the intrinsic pathway, characterized by the modulation of caspase and Bcl-2 family protein levels. nih.gov

| Compound | Cell Line | Mechanism / Marker | Observed Effect (Fold Change vs. Control) | Reference |

|---|---|---|---|---|

| Compound 12l | HepG2 | Caspase-3 Level | 2.98-fold increase | nih.gov |

| BAX Level | 3.40-fold increase | nih.gov | ||

| Bcl-2 Level | 2.12-fold decrease | nih.gov | ||

| Compound 8g | HCT-116 | Caspase-3 Level | 6-fold increase | nih.gov |

| Bax Level | 3.864-fold increase | nih.gov | ||

| Bcl-2 Level | 0.31-fold of control (decrease) | nih.gov | ||

| Compound 12e | HCT-116 | Caspase-3 Level | 8-fold increase | nih.gov |

| Bax Level | 2.834-fold increase | nih.gov | ||

| Bcl-2 Level | 0.415-fold of control (decrease) | nih.gov |

Emerging Research Directions and Future Perspectives for 2 Amino 1,3 Benzoxazole 4 Carboxylic Acid

Rational Design and Synthesis of Advanced Analogs for Targeted Biological Research

The core structure of 2-amino-1,3-benzoxazole-4-carboxylic acid offers significant opportunities for rational drug design. Structure-Activity Relationship (SAR) studies, which correlate a molecule's three-dimensional structure with its biological effect, are central to this effort. chemistryjournal.net The primary sites for modification on this scaffold are the 2-amino group and the 4-carboxylic acid group.

Modification of the 2-Amino Group: The amino group can be acylated, alkylated, or arylated to generate a library of N-substituted analogs. This strategy is crucial for modulating the molecule's interaction with specific biological targets. For instance, N-substituted 2-aminobenzoxazoles have been investigated as potent enzyme inhibitors, targeting proteases, kinases, and topoisomerase II. nih.gov

Modification of the 4-Carboxylic Acid Group: The carboxylic acid function can be converted into a variety of other functional groups, such as esters, amides, or hydrazides. These modifications can significantly alter the compound's physicochemical properties, including solubility, lipophilicity, and metabolic stability, thereby enhancing its pharmacokinetic profile. Amide coupling, in particular, allows for the linkage of the benzoxazole (B165842) core to other pharmacophores or targeting moieties.

The rational design of these analogs aims to optimize binding affinity and selectivity for specific biological targets implicated in various diseases. chemistryjournal.net

Table 1: Potential Analogs of this compound and Research Targets

| Modification Site | Resulting Functional Group | Potential Biological Target/Activity | Rationale |

|---|---|---|---|

| 2-Amino Group | N-Aryl Amide | Kinase Inhibition (e.g., EGFR) | Introduces additional aromatic interactions for binding within ATP-binding pockets. |

| 2-Amino Group | N-Sulfonamide | Carbonic Anhydrase Inhibition | The sulfonamide moiety is a classic zinc-binding group in metalloenzymes. |

| 4-Carboxylic Acid Group | Peptide-coupled Amide | Targeted Cancer Therapy | Couples the benzoxazole scaffold to a peptide that recognizes tumor-specific receptors. |

| 4-Carboxylic Acid Group | Polyethylene Glycol (PEG) Ester | Improved Pharmacokinetics | Increases water solubility and circulation half-life for systemic drug delivery. |

Exploration of Novel Green Synthesis Methodologies for Scalable Production

The scalable and environmentally responsible synthesis of benzoxazole derivatives is a critical focus of current chemical research. Traditional methods often rely on harsh reagents, high temperatures, and toxic solvents. nih.gov In contrast, green chemistry principles aim to reduce waste, minimize energy consumption, and use non-toxic, renewable materials. ijpbs.comjetir.org

Several innovative green methodologies are being explored for the synthesis of the benzoxazole scaffold:

Catalysis in Aqueous Media: The use of water as a solvent is highly desirable. Catalysts such as samarium triflate have been shown to efficiently promote the condensation of o-aminophenols and aldehydes in aqueous systems. organic-chemistry.org

Heterogeneous Nanocatalysis: Solid-supported catalysts, including magnetic nanoparticles like Fe₃O₄@SiO₂-SO₃H, offer significant advantages. ajchem-a.com They can be easily separated from the reaction mixture by an external magnet and reused multiple times, reducing catalyst waste and simplifying product purification. researchgate.netresearchgate.net These catalysts often enable reactions to proceed under solvent-free conditions. ajchem-a.com

Energy-Efficient Synthesis: Microwave irradiation and ultrasonication are alternative energy sources that can dramatically reduce reaction times from hours to minutes, increase product yields, and lower energy consumption compared to conventional heating. ijpbs.com

Continuous Flow Synthesis: Flow chemistry offers a safer, more efficient, and highly scalable alternative to traditional batch processing. nih.gov Reagents are pumped through a reactor where they mix and react, allowing for precise control over reaction parameters and minimizing the handling of potentially unstable intermediates.

These green approaches are essential for the sustainable and cost-effective large-scale production of this compound and its derivatives for pharmaceutical or material science applications.

Table 2: Comparison of Green Synthesis Methods for Benzoxazole Scaffolds

| Methodology | Typical Catalyst/Conditions | Key Advantages | Reference |

|---|---|---|---|

| Aqueous Synthesis | Samarium Triflate (reusable) in water | Environmentally benign solvent, mild reaction conditions. | organic-chemistry.org |

| Nanocatalysis | Fe₃O₄@SiO₂-SO₃H (magnetic) | Solvent-free, easy catalyst recovery and reuse, high efficiency. | ajchem-a.com |

| Microwave-Assisted | p-TsOH, various catalysts | Rapid reaction times, increased yields, energy efficiency. | ijpbs.com |

| Ultrasound-Assisted | Various catalysts | Enhanced reaction rates, simple setup, eco-friendly. | ijpbs.com |

Integration of Artificial Intelligence and Machine Learning in Benzoxazole Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery by accelerating the design-build-test-learn cycle. researchgate.netastrazeneca.com For benzoxazole derivatives, these computational tools can predict biological activities, optimize molecular properties, and identify novel candidates from vast virtual chemical spaces.

Key applications include:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms, such as artificial neural networks (ANN), can build robust QSAR models that correlate the structural features of benzoxazole analogs with their biological activities (e.g., antifungal or antibacterial potency). researchgate.netnih.gov These models can then predict the activity of unsynthesized compounds, guiding chemists to prioritize the most promising candidates.

High-Throughput Virtual Screening: Deep learning models can screen millions or even billions of virtual compounds to identify novel benzoxazole derivatives that are likely to bind to a specific biological target. acm.org This dramatically reduces the time and cost associated with experimental high-throughput screening.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is crucial. ML models trained on existing pharmacological data can forecast these properties for new benzoxazole designs, helping to identify and eliminate compounds with unfavorable profiles early in the discovery process. researchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized to meet a predefined set of criteria, such as high target affinity and good ADMET properties. nih.gov This approach can be used to explore novel chemical space around the this compound scaffold.

The integration of AI/ML allows for a more data-driven and efficient exploration of the chemical possibilities afforded by the benzoxazole scaffold, ultimately increasing the success rate of drug development programs. researchgate.net

Table 3: Applications of AI/ML in the Benzoxazole Drug Discovery Pipeline

| Discovery Stage | AI/ML Application | Objective |

|---|---|---|

| Hit Identification | High-Throughput Virtual Screening | Rapidly screen large chemical libraries to find initial hits. |

| Hit-to-Lead Optimization | QSAR Modeling | Predict the activity of new analogs to guide chemical synthesis. |

| Lead Optimization | ADMET Prediction | Forecast pharmacokinetic and toxicity profiles to select candidates with better drug-like properties. |

Investigation of Supramolecular Chemistry and Self-Assembly for Advanced Material Science Applications

Supramolecular chemistry focuses on the study of systems held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. researchgate.netnih.gov Molecules that can form these specific, directional interactions can spontaneously organize into larger, ordered structures through a process called self-assembly.

This compound is an excellent candidate for designing self-assembling systems due to its distinct functional groups:

Aromatic Core: The flat benzoxazole ring system is prone to π-π stacking interactions, where aromatic rings stack on top of each other.

Carboxylic Acid Group: This group is a strong hydrogen bond donor and acceptor, capable of forming predictable and robust interactions, such as the common carboxylic acid dimer motif.

Amino Group: The -NH₂ group also acts as an effective hydrogen bond donor.